3-(Azetidin-3-yl)pyrrolidine
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Overview
Description
3-(Azetidin-3-yl)pyrrolidine is a heterocyclic organic compound that features both an azetidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrrolidine ring is a five-membered nitrogen-containing ring. The combination of these two rings in a single molecule can lead to interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be initiated by the reaction of a suitable amine with a dihalide to form the azetidine ring, followed by further functionalization to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been reported to facilitate the synthesis of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Azetidin-3-yl)pyrrolidine include other azetidine and pyrrolidine derivatives, such as:
- 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione
- Spiro-azetidin-2-one derivatives
- Pyrrolidine-2,5-dione derivatives
Uniqueness
The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activities compared to other similar compounds.
Biological Activity
3-(Azetidin-3-yl)pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dual-ring structure comprising azetidine and pyrrolidine rings, which contributes to its distinct chemical reactivity and biological activity. The molecular formula is C7H11N2, with a molecular weight of approximately 125.17 g/mol. The unique combination of these cyclic amines allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Property | Value |
---|---|
Molecular Formula | C7H11N2 |
Molecular Weight | 125.17 g/mol |
Structure | Azetidine-Pyrrolidine dual-ring |
Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity through binding interactions facilitated by its structural moieties. The azetidine ring is particularly noted for its ability to influence enzyme functions, while the pyrrolidine component may enhance binding affinity to biological targets.
Biological Activities
The compound has shown promise in various biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of azetidine can exhibit significant antimicrobial effects, positioning this compound as a potential candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. For instance, similar azetidine derivatives have demonstrated selective induction of cell death in tumorigenic cell lines .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress, although specific data on this compound is limited.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(Azetidin-1-yl)propan-1-amine | Contains azetidine moiety | Focused on amine functionality |
1-(Azetidin-3-yl)piperidine | Similar cyclic amine structure | Piperidine ring provides different reactivity |
Spirocyclic azetidines | Contains spirocyclic structures | Offers unique spatial arrangement |
Pyrrolidine derivatives | Features pyrrolidine but lacks azetidine | Less diverse reactivity compared to dual-ring system |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Research : A study investigating N-thiolated beta-lactams found that structural modifications could enhance their anti-proliferative effects against human cancer cells . This emphasizes the importance of structural diversity in developing effective anticancer agents.
- Neuroprotective Studies : Research on pyrrolidine derivatives has indicated potential neuroprotective roles against oxidative stress-induced damage, suggesting similar pathways might be explored for this compound .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)pyrrolidine |
InChI |
InChI=1S/C7H14N2/c1-2-8-3-6(1)7-4-9-5-7/h6-9H,1-5H2 |
InChI Key |
ZAPASQAGDCTHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CNC2 |
Origin of Product |
United States |
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